

# What are the physical and chemical properties of 10-Bromo-1-aminodecane, Hydrobromide?

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Compound of Interest

10-Bromo-1-aminodecane,
Hydrobromide

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# An In-depth Technical Guide to 10-Bromo-1aminodecane, Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **10-Bromo-1-aminodecane**, **Hydrobromide** (CAS No: 24566-82-3), a bifunctional molecule with significant applications in organic synthesis and materials science. This document is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

# **Core Physical and Chemical Properties**

**10-Bromo-1-aminodecane, Hydrobromide** is an off-white solid organic compound.[1] As a salt, it is expected to have a high melting point and exhibit solubility in polar solvents. Due to its salt nature, it is likely to decompose at high temperatures rather than exhibiting a true boiling point.

# **Quantitative Data Summary**

The following tables summarize the key physical and chemical properties of **10-Bromo-1-aminodecane**, **Hydrobromide**.



| Identifier        | Value           | Source |
|-------------------|-----------------|--------|
| CAS Number        | 24566-82-3      | [2]    |
| Molecular Formula | C10H23Br2N      | [2]    |
| Molecular Weight  | 317.10 g/mol    | [1][2] |
| Appearance        | Off-White Solid | [1]    |
| Melting Point     | 141-144 °C      | [1]    |

| Computed Property                          | Value       | Source |
|--|-------------|--------|
| Topological Polar Surface Area (TPSA)      | 26.02 Ų     | [1][3] |
| logP (Octanol-Water Partition Coefficient) | 5.11920     | [3]    |
| Hydrogen Bond Donor Count                  | 2           | [1]    |
| Hydrogen Bond Acceptor<br>Count            | 1           | [1]    |
| Rotatable Bond Count                       | 9           | [1]    |
| Exact Mass                                 | 317.01768 u | [1]    |
| Monoisotopic Mass                          | 315.01972 u | [1]    |

# **Solubility Profile**

While specific quantitative solubility data is not readily available in the literature, the structure of **10-Bromo-1-aminodecane**, **Hydrobromide**—a long alkyl chain with a polar ammonium hydrobromide head—suggests it will be soluble in polar protic solvents like water, ethanol, and methanol, and may have limited solubility in non-polar organic solvents. Its solubility in polar aprotic solvents like DMSO and DMF is likely to be moderate.

# **Spectral Data**



Detailed spectral analyses are crucial for the structural elucidation and purity assessment of **10-Bromo-1-aminodecane, Hydrobromide**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a broad singlet for the -NH₃+ protons. The methylene protons adjacent to the bromine atom (-CH₂Br) and the ammonium group (-CH₂NH₃+) will appear as downfield triplets. The remaining methylene protons along the decane chain will resonate as a complex multiplet in the upfield region.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms in the decane chain. The carbons attached to the electron-withdrawing bromine and nitrogen atoms will be shifted downfield.
- FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-2800 cm<sup>-1</sup> region, corresponding to the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the alkyl chain will appear around 2900 cm<sup>-1</sup>. A peak corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amine (10-bromo-1-aminodecane). The isotopic pattern of bromine (approximately equal abundance of <sup>79</sup>Br and <sup>81</sup>Br) will result in characteristic M+ and M+2 peaks.

# **Chemical Reactivity and Stability**

**10-Bromo-1-aminodecane, Hydrobromide** is a versatile bifunctional molecule, with reactive sites at both the primary amine and the terminal bromine.[4]

- Amine Functionality: The primary amine, after deprotonation to the free base, can undergo various reactions such as acylation, alkylation, and nucleophilic addition.
- Bromo Functionality: The terminal bromine atom is a good leaving group and is susceptible
  to nucleophilic substitution reactions, allowing for the introduction of a wide range of
  functional groups.[4]

The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[5]



# **Experimental Protocols**

The following are detailed methodologies for the determination of key physical properties of **10-Bromo-1-aminodecane**, **Hydrobromide**.

## **Melting Point Determination**

Objective: To determine the melting point range of the compound using a digital melting point apparatus.

#### Materials:

- 10-Bromo-1-aminodecane, Hydrobromide
- Capillary tubes (one end sealed)
- Digital melting point apparatus
- Spatula
- Mortar and pestle

#### Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to a temperature approximately 20°C below the expected melting point (141°C).
- Then, adjust the heating rate to 1-2°C per minute.
- Record the temperature at which the first droplet of liquid is observed (the onset of melting)
  and the temperature at which the entire sample becomes a clear liquid (the end of melting).



The melting point is reported as this range.

# **Solubility Determination (Qualitative)**

Objective: To qualitatively assess the solubility of the compound in various solvents.

#### Materials:

- 10-Bromo-1-aminodecane, Hydrobromide
- Test tubes and rack
- Graduated cylinder or pipettes
- Spatula
- Vortex mixer
- Solvents: Deionized water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

#### Procedure:

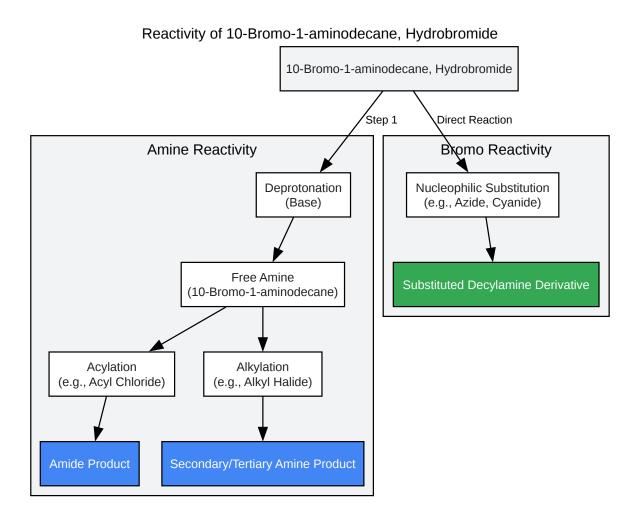
- Add approximately 10 mg of the compound to five separate, labeled test tubes.
- To each test tube, add 1 mL of one of the respective solvents (Water, Ethanol, Methanol, DMSO, DMF).
- Vigorously agitate each tube using a vortex mixer for 30 seconds.
- Visually inspect each tube for the dissolution of the solid.
- Record the solubility as "soluble," "partially soluble," or "insoluble."

# **Logical Workflow and Signaling Pathways**

As a synthetic building block, **10-Bromo-1-aminodecane**, **Hydrobromide** does not participate in biological signaling pathways itself but is a precursor for molecules that might. Its utility lies in



its bifunctional nature, allowing for sequential or orthogonal chemical modifications. The following diagram illustrates this dual reactivity.



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Caption: Dual reactivity of **10-Bromo-1-aminodecane**, **Hydrobromide**.

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